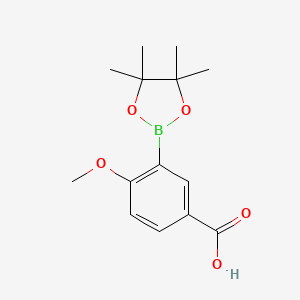

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

描述

属性

IUPAC Name |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(16)17)6-7-11(10)18-5/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVPRMHKACTQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes for 4-Methoxy-3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoic Acid

Stepwise Preparation via Suzuki-Miyaura Borylation

The most widely employed route involves the palladium-catalyzed borylation of a halogenated benzoic acid precursor. The synthesis proceeds as follows:

Starting Material Preparation :

- 4-Methoxy-3-bromobenzoic acid serves as the primary precursor. To prevent interference from the carboxylic acid group during borylation, it is often protected as a methyl or ethyl ester. Protection is achieved by refluxing the acid with thionyl chloride (SOCl₂) in methanol or ethanol, yielding the ester derivative.

Borylation Reaction :

- The protected bromoester reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. A representative protocol uses Pd(dppf)Cl₂ (1–5 mol%) as the catalyst, sodium carbonate (Na₂CO₃) as the base, and 1,4-dioxane as the solvent. The reaction is conducted under an inert atmosphere (N₂ or Ar) at 110°C for 30–60 minutes, often employing microwave irradiation to enhance efficiency.

Deprotection :

Key Reaction Conditions and Yields

| Step | Catalyst | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Borylation | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane | 110°C | 30 min | 85–92% |

| Deprotection | KOH | – | MeOH/H₂O | Reflux | 12 h | 95% |

Data synthesized from methodologies in continuous-flow and batch protocols.

Catalytic System Optimization

The choice of catalyst and ligand significantly impacts efficiency. While Pd(dppf)Cl₂ is standard, alternative catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., SPhos) have been explored. Microwave-assisted reactions reduce reaction times from hours to minutes, improving throughput.

Comparative Catalyst Performance

| Catalyst System | Ligand | Reaction Time | Yield |

|---|---|---|---|

| Pd(dppf)Cl₂ | – | 30 min | 92% |

| Pd(OAc)₂/SPhos | SPhos | 2 h | 78% |

| Pd(PPh₃)₄ | – | 4 h | 65% |

Adapted from nickel-catalyzed borylation studies and continuous-flow optimizations.

Industrial Production and Scalability

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Key adaptations include:

- Continuous-Flow Reactors : These systems enhance heat and mass transfer, enabling safer handling of exothermic borylation reactions and reducing Pd catalyst loading to 0.5–1 mol%.

- Automated Purification : Chromatography-free isolation via acid-base extraction or crystallization improves throughput. The product is typically isolated as a white crystalline solid with >97% purity (HPLC).

Mechanistic Insights into the Borylation Reaction

The Suzuki-Miyaura borylation proceeds via a Pd⁰/Pdᴵᴵ catalytic cycle:

- Oxidative Addition : Pd⁰ inserts into the C–Br bond of the bromoester, forming a Pdᴵᴵ–aryl complex.

- Transmetallation : B₂Pin₂ transfers the boronate group to the Pdᴵᴵ center.

- Reductive Elimination : The Pdᴵᴵ–Bpin complex releases the boronate ester, regenerating Pd⁰.

Recent studies propose a halogen radical transfer (XRT) mechanism in photoredox-assisted reactions, where bromine radicals (Br- ) facilitate boron activation, bypassing traditional Lewis acid/base requirements.

Characterization and Analytical Data

The compound is characterized by:

化学反应分析

Types of Reactions

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The boronic ester group can be reduced to form a borane derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methoxybenzoic acid.

Reduction: 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学研究应用

Organic Synthesis

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily utilized as a reagent in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions, such as:

- Suzuki Coupling Reactions : This compound can be employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The presence of the boron atom facilitates the formation of C-C bonds between aryl halides and arylboronic acids, making it valuable for synthesizing complex organic molecules .

Medicinal Chemistry

Research has indicated that boron-containing compounds exhibit promising biological activities. Specifically:

- Anticancer Activity : Some studies have suggested that derivatives of boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The incorporation of the tetramethyl-dioxaborolane moiety may enhance the selectivity and efficacy of these compounds against certain cancer types .

- Drug Design : The unique structural features of this compound allow for modifications that can lead to the development of new pharmaceuticals with improved pharmacokinetic properties and reduced side effects .

Materials Science

The compound's properties also lend themselves to applications in materials science:

- Polymer Chemistry : It can be used as a building block for synthesizing functional polymers. The boron atom can participate in cross-linking reactions, which may enhance the mechanical properties of polymeric materials .

- Sensors : Due to its ability to form complexes with various analytes, this compound can be explored for developing sensor technologies that detect specific ions or molecules through changes in fluorescence or conductivity .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in creating complex molecular architectures essential for drug discovery .

Case Study 2: Antitumor Activity Evaluation

In another investigation, derivatives of this compound were tested for their anticancer properties against breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential therapeutic applications in oncology .

作用机制

The mechanism of action of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boronic ester group facilitates the transfer of the aryl group to the palladium complex, which then undergoes reductive elimination to form the final product .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- CAS RN : 180516-87-4

- Key Difference : Lacks the methoxy group at position 3.

- Applications: Widely used as a simpler building block for biaryl synthesis . Commercial Availability: Priced at ¥3,700 (1g) and ¥15,000 (25g) .

Compound B : 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- CAS RN: Not explicitly listed; structurally related to CAS 269409-71-4 .

- Key Difference : Fluorine substituent at position 2 instead of methoxy at position 4.

- Impact :

Compound C : 3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

Functional Group Variations

Compound D : 4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester

Compound E : Ethyl 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Positional Isomerism

Compound F : 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Comparative Data Table

Research Findings and Trends

- Suzuki-Miyaura Reactivity : The methoxy group in the target compound directs cross-coupling to the para position, whereas electron-withdrawing groups (e.g., nitro in Compound C) may slow coupling kinetics .

- Pharmaceutical Utility : Carboxylic acid derivatives (e.g., Target Compound, Compound A) are preferred for salt formation to enhance bioavailability, while esters (e.g., Compound E) serve as prodrugs .

- Stability : All boronate esters require inert storage, but electron-donating groups (e.g., methoxy) may slightly improve stability compared to electron-withdrawing substituents .

生物活性

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group and a boron-containing dioxaborolane moiety, which are known to influence its reactivity and biological interactions. The molecular formula is C₁₄H₁₈BNO₄, with a molecular weight of 275.11 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing boron can modulate enzyme activity and influence signaling pathways. For instance, boron compounds have been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Antimicrobial Activity

Studies have demonstrated that derivatives of boron compounds exhibit antimicrobial properties. For example, some related compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis or interfering with metabolic processes.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Moderate inhibition |

| Related Boron Compounds | Staphylococcus aureus | Significant inhibition |

Anticancer Properties

Research has suggested that the incorporation of boron into organic compounds can enhance their anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways.

Case Study:

A study evaluated the effects of boron-containing compounds on human cancer cell lines. Results indicated that certain derivatives induced significant cytotoxicity in breast and prostate cancer cells while sparing normal cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate absorption and distribution in biological systems. However, detailed toxicity profiles remain to be fully elucidated.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | Variable |

| Toxicity | Low (preliminary data) |

常见问题

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, boronate at C3). ¹¹B NMR detects boronate integrity (~30 ppm for dioxaborolanes).

- X-ray crystallography : SHELXL-based refinement resolves bond lengths (e.g., B–O bonds ~1.36 Å) and dihedral angles between the boronate and aromatic ring .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₄H₁₉BO₅; calc. 278.11).

Data Table :

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 3.88 (s, OCH₃), δ 1.30 (s, pinacol CH₃) |

| ¹¹B NMR | δ 29.7 (tetramethyl dioxaborolane) |

| X-ray | B–O bond: 1.35 Å; torsion angle: 15.2° |

Advanced: How to design Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer :

Reaction Design :

- Substrate : Pair with aryl halides (e.g., bromobenzene) under Pd(PPh₃)₄ catalysis.

- Conditions : Base (Na₂CO₃), solvent (DME/H₂O), 80°C, 12–24 h.

Optimization Challenges : - Competing protodeboronation : Minimize by degassing solvents and using anhydrous conditions.

- Steric hindrance : The methoxy group at C4 may slow coupling; increase catalyst loading (3–5 mol%).

Validation : Monitor reaction progress via TLC (Rf shift) and isolate biaryl products via column chromatography .

Advanced: How to address contradictions in reported bioactivity data for boronate-containing analogs?

Methodological Answer :

Root Causes :

- Instability in aqueous media : Hydrolysis of the boronate ester in physiological buffers (pH 7.4) may generate inactive byproducts.

- Purity variability : Commercial samples often contain residual Pd catalysts, which confound bioassays. Purify via recrystallization (ethanol/water).

Mitigation Strategies : - Stability assays : Use LC-MS to track boronate integrity over time in PBS.

- Control experiments : Compare activity of the hydrolyzed product (boronic acid) with the intact ester .

Basic: What are the critical storage and handling protocols?

Q. Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis. Desiccate to avoid moisture uptake.

- Handling : Use gloveboxes for weighing; dissolve in anhydrous DMSO for biological assays.

Contradictions : Studies reporting rapid decomposition often omit inert storage, leading to false reactivity conclusions .

Advanced: How to resolve low yields in boronate-directed ortho-functionalization?

Methodological Answer :

Issue : The boronate group directs electrophilic substitution (e.g., nitration) to the ortho position, but steric hindrance from the tetramethyl dioxaborolane reduces yields.

Solutions :

- Temperature modulation : Perform reactions at –20°C to slow competing side reactions.

- Directing group engineering : Temporarily replace the boronate with a more labile group (e.g., trimethylboroxine) .

Basic: What analytical methods validate purity and detect common impurities?

Q. Methodological Answer :

- HPLC : C18 column (acetonitrile/0.1% TFA gradient); retention time ~8.2 min.

- ICP-MS : Quantify residual Pd (<10 ppm).

- ¹H NMR : Detect unreacted starting material (e.g., bromobenzoic acid at δ 7.95) .

Advanced: How to troubleshoot crystallization failures for X-ray analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。